2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide
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Overview
Description
2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a thiazole ring substituted with a methyl group at the 3 position.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
One of the thiazole derivatives, voreloxin, is known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This might provide some insight into the possible mode of action of 2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide.
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
As mentioned earlier, thiazole derivatives can cause a variety of effects, including dna double-strand breaks and cell death .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the thiazole ring highly reactive, and it has been used as a significant synthon for the production of a wide range of new chemical compounds .
Molecular Mechanism
Thiazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have a range of effects over time .
Dosage Effects in Animal Models
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have a range of effects at different dosages .
Metabolic Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with a range of enzymes and cofactors .
Transport and Distribution
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with a range of transporters and binding proteins .
Subcellular Localization
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination of the benzene ring using reagents such as Selectfluor.
Amide Bond Formation: The final step involves the formation of the amide bond between the thiazole derivative and the difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Nucleophilic Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride can be used.
Major Products Formed
Electrophilic Substitution: Products may include nitro or halogenated derivatives of the compound.
Nucleophilic Substitution: Products may include substituted thiazole derivatives.
Oxidation and Reduction: Products may include oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-N-(1,3-thiazol-2-yl)benzamide
- 2,6-difluoro-N-(3-methoxy-1,2-thiazol-5-yl)benzamide
- 2,6-difluoro-N-(3-chloro-1,2-thiazol-5-yl)benzamide
Uniqueness
2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide is unique due to the specific substitution pattern on the thiazole ring and the presence of two fluorine atoms on the benzene ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-6-5-9(17-15-6)14-11(16)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXSTTJKDVTBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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